

# 2,4-Dimethyl-1,4-pentadiene molecular weight and formula

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## Compound of Interest

Compound Name: 2,4-Dimethyl-1,4-pentadiene

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## Technical Whitepaper: 2,4-Dimethyl-1,4-pentadiene

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

This document provides a concise technical overview of **2,4-Dimethyl-1,4-pentadiene**, a non-conjugated diene. Key physicochemical properties, including molecular formula and weight, are presented. Furthermore, this guide outlines common experimental protocols for the characterization and analysis of this compound, with a focus on spectroscopic techniques. The information is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

## Physicochemical Properties

**2,4-Dimethyl-1,4-pentadiene** is a hydrocarbon featuring two double bonds separated by a methylene group. Its fundamental properties are crucial for its application in various chemical syntheses and for its characterization.

## Quantitative Data Summary

The core quantitative data for **2,4-Dimethyl-1,4-pentadiene** are summarized in the table below for ease of reference.

Property	Value	Citation
Molecular Formula	C <sub>7</sub> H <sub>12</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	96.17 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	96.093900383 Da	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Registry Number	4161-65-3	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

The structural elucidation and purity assessment of **2,4-Dimethyl-1,4-pentadiene** are commonly achieved through standard analytical techniques. Below are outlines of typical experimental methodologies.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **2,4-Dimethyl-1,4-pentadiene** by identifying the different types of protons and carbons in the molecule.

#### <sup>1</sup>H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve a small amount of **2,4-Dimethyl-1,4-pentadiene** in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition: Obtain a standard proton spectrum.
- Expected Signals: Due to the molecule's symmetry, three distinct signals are expected in the <sup>1</sup>H NMR spectrum:
  - A singlet corresponding to the six protons of the two methyl groups.
  - A singlet corresponding to the two protons of the central methylene group.
  - A singlet corresponding to the four protons of the two terminal vinylidene groups.

### <sup>13</sup>C NMR Spectroscopy Protocol:

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR.
- Instrumentation: Acquire the spectrum on the same NMR spectrometer.
- Data Acquisition: Obtain a proton-decoupled <sup>13</sup>C spectrum.
- Expected Signals: The spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for separating **2,4-Dimethyl-1,4-pentadiene** from a mixture and confirming its molecular weight and fragmentation pattern.

### GC-MS Analysis Protocol:

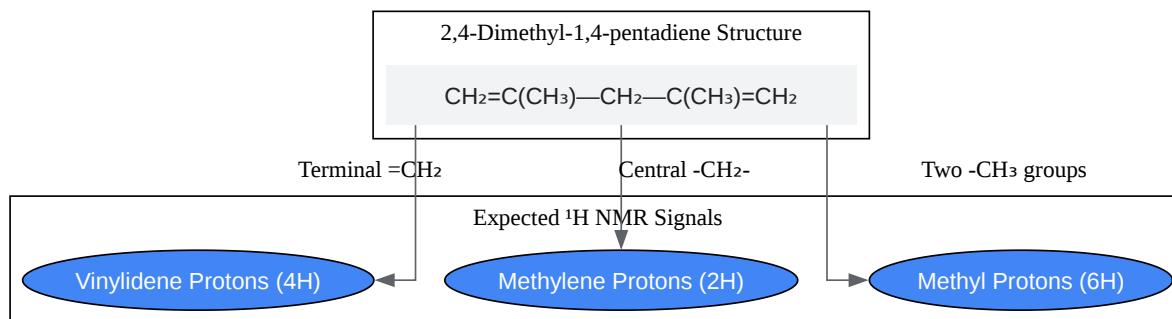
- Sample Preparation: Dilute the sample containing **2,4-Dimethyl-1,4-pentadiene** in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., based on dimethylpolysiloxane) is often suitable for hydrocarbon analysis.
- GC Method:
  - Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
  - Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation from other components.
  - Carrier Gas: Use an inert gas such as helium or hydrogen.
- MS Method:
  - Ionization: Use electron ionization (EI) at 70 eV.

- Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g.,  $m/z$  35-200).
- Data Analysis: The resulting chromatogram will show a peak at a specific retention time for **2,4-Dimethyl-1,4-pentadiene**. The mass spectrum for this peak will show the molecular ion ( $M^+$ ) and characteristic fragmentation patterns that can be used for identification.

## Logical Relationships and Workflows

### Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the relationship between the chemical structure of **2,4-Dimethyl-1,4-pentadiene** and its expected  $^1\text{H}$  NMR signals.

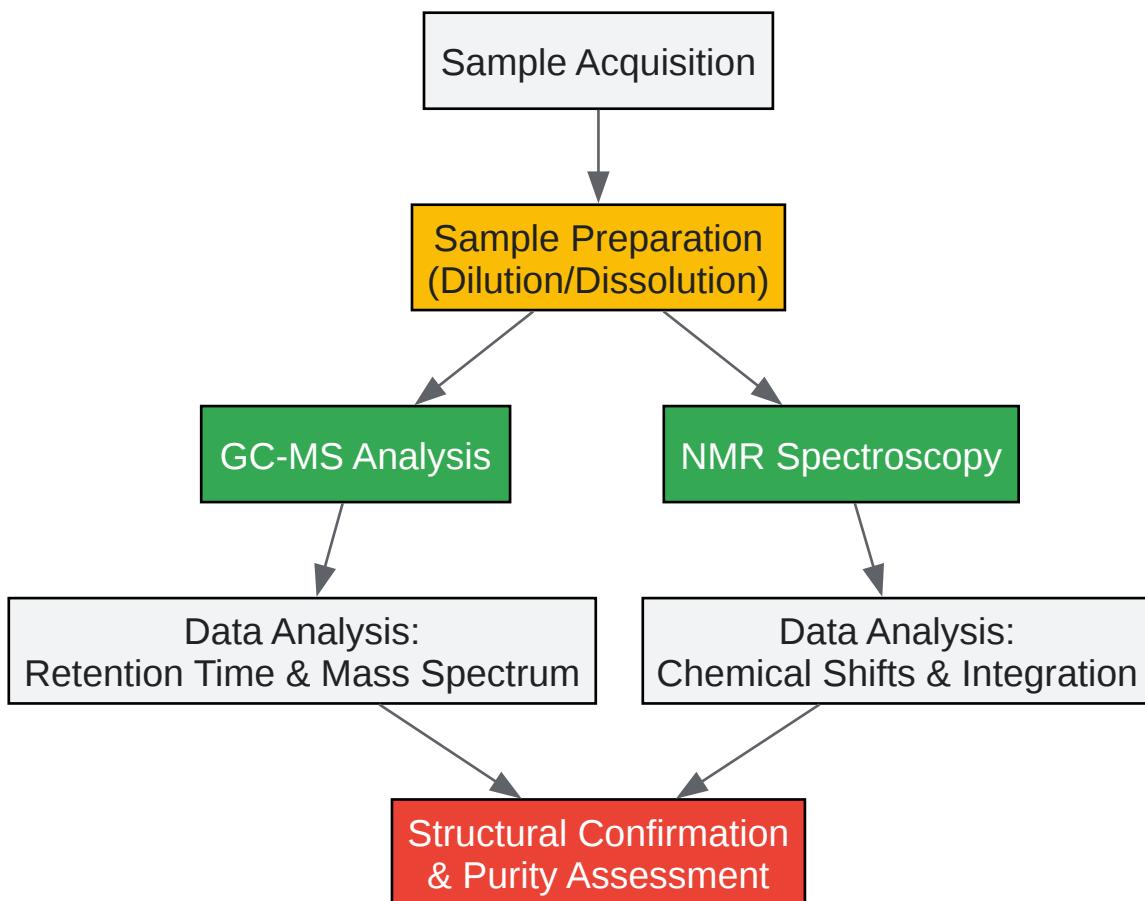


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Caption: Correlation of molecular structure to  $^1\text{H}$  NMR signals.

## General Analytical Workflow

The diagram below outlines a typical workflow for the identification and characterization of **2,4-Dimethyl-1,4-pentadiene** in a sample.



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Caption: Analytical workflow for compound characterization.

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